N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide
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Overview
Description
N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbamothioyl group, converting it into the corresponding amine.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-3,5-trimethyl-N-phenyl-1-H-pyrazole-1-carbothioamide: This compound has a similar structure but with a phenyl group instead of the butyl group.
3,5-dimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide: This compound has a similar structure but with a dimethyl substitution at the 3 and 5 positions.
Uniqueness
N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
10514-48-4 |
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Molecular Formula |
C13H22N6S2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide |
InChI |
InChI=1S/C13H22N6S2/c1-8(16-17-12(20)14-4)6-7-11-9(2)18-19(10(11)3)13(21)15-5/h6-7H2,1-5H3,(H,15,21)(H2,14,17,20) |
InChI Key |
LYCCMTWJCKDHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=S)NC)C)CCC(=NNC(=S)NC)C |
Origin of Product |
United States |
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